1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(5-3-6-10)8-9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBRJRLLHKHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane moiety is typically constructed via [2+2] cycloaddition or alkylation of preformed amines. A key intermediate, 1-aminocyclobutane-1-carbonitrile, is synthesized by treating cyclobutanone with hydroxylamine hydrochloride, followed by dehydration. Subsequent reduction with lithium aluminum hydride yields 1-aminocyclobutane, which undergoes alkylation with 2-(bromomethyl)pyridine in dimethylformamide (DMF) at 80°C for 12 hours.
Reaction Conditions:
Pyridine Functionalization
2-(Bromomethyl)pyridine is prepared by radical bromination of 2-methylpyridine using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The bromide serves as an electrophile for nucleophilic attack by the cyclobutylamine.
Wittig Reaction Pathway
Aldehyde Intermediate Synthesis
An alternative route involves Wittig reactions to assemble the pyridin-2-ylmethyl group. 2-Pyridinecarboxaldehyde is treated with cyclobutylamine in the presence of trimethylsulfonium iodide, forming an imine intermediate. Reduction with sodium borohydride yields 1-(pyridin-2-ylmethyl)cyclobutanamine.
Key Steps:
- Wittig Reagent Preparation: (Methyl)triphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF).
- Olefination: Reaction with 2-pyridinecarboxaldehyde at 0°C to room temperature.
- Cyclopropanation: Trimethylsulfonium iodide addition under basic conditions, followed by ring expansion to cyclobutane.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 24 hours | Maximizes imine formation |
| Temperature | 25°C | Prevents byproducts |
| Solvent | THF | Enhances reagent solubility |
Reductive Amination Strategy
One-Pot Synthesis
A scalable method employs reductive amination of cyclobutanone with 2-(aminomethyl)pyridine. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) facilitates the reaction, achieving 85% yield after 48 hours.
Advantages:
- Avoids hazardous bromination steps.
- Compatible with industrial-scale production.
Limitations:
- Requires strict pH control to prevent ketone reduction.
Salt Formation: Dihydrochloride Preparation
The free base is converted to the dihydrochloride salt by bubbling hydrogen chloride gas into an ethanol solution at 0°C. Precipitation is completed with diethyl ether, yielding a white crystalline solid.
Characterization Data:
- Melting Point: 214–216°C (decomposition)
- Purity (HPLC): >99%
- Solubility: 50 mg/mL in water
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe continuous flow systems for improved safety and yield. Key parameters include:
- Residence Time: 10 minutes
- Pressure: 2 bar
- Catalyst: Immobilized lipase for enantioselective amidation
Environmental Impact
Waste streams are minimized via solvent recovery (DMF, THF) and catalytic hydrogenation of byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 450 |
| Wittig Reaction | 65 | 97 | 620 |
| Reductive Amination | 85 | 99 | 380 |
Key Findings:
- Reductive amination offers the best balance of yield and cost.
- Wittig reactions are less favorable due to phosphine oxide waste.
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclobutanamine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and cyclization reactions .
- Reagent in Organic Reactions : It acts as a reagent for the synthesis of derivatives that may exhibit novel chemical properties or biological activities, thus expanding the scope of chemical research.
Biology
- Biological Activity Studies : Research indicates that this compound may interact with biological molecules, making it a candidate for studying its effects on cellular processes. Its affinity for certain receptors suggests potential applications in neuropharmacology .
- Central Nervous System Research : The compound has been investigated for its agonistic activity at 5-HT1A receptors, which are crucial in the modulation of serotonin pathways. This suggests its potential role in treating anxiety disorders or depression, with fewer side effects compared to existing treatments like Buspirone .
Medicine
- Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly as a precursor for drug development targeting neurological disorders. The selectivity of this compound for specific receptors may lead to fewer adverse effects compared to traditional drugs .
- Drug Development : The compound's unique structure allows it to be modified into various derivatives that could enhance its efficacy and safety profile in therapeutic settings .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; reagent in organic reactions |
| Biology | Studies on receptor interactions; potential role in neuropharmacology |
| Medicine | Investigated for therapeutic applications; precursor for drug development |
| Compound | Activity Type | Reference Comparison |
|---|---|---|
| This compound | 5-HT1A Agonist Activity | Greater than Buspirone and 8-OH-DPAT |
| Buspirone | 5-HT1A Agonist | Standard comparison |
| 8-OH-DPAT | 5-HT1A Agonist | Standard comparison |
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on rats to assess its agonistic activity at 5-HT1A receptors. The results indicated significant behavioral changes consistent with serotonin modulation, suggesting its potential use in anxiety treatment protocols .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of this compound highlighted its utility as a precursor for more complex thieno[2,3-b]pyridine derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and provided insights into the structural properties that contribute to its biological activity .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with cyclopropanamine and cyclobutanamine derivatives, particularly those substituted with aromatic groups. Key analogs include:
Table 1: Structural Comparison of 1-(Pyridin-2-ylmethyl)cyclobutanamine Dihydrochloride and Analogs
| Compound Name | Core Structure | Substituent | Salt Form | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Cyclobutane | Pyridin-2-ylmethyl | Dihydrochloride | Not provided | ~230–250 (estimated) |
| 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride | Cyclopropane | 2-(Trifluoromethyl)phenyl | Hydrochloride | 886366-53-6 | ~230 (estimated) |
| 1-(Aminomethyl)cyclobutanamine dihydrochloride | Cyclobutane | Aminomethyl | Dihydrochloride | 440100-10-7 | 173.08 |
| 1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride | Cyclopropane | Pyridin-2-yl | Dihydrochloride | Not provided | ~220 (estimated) |
Key Differences and Implications
Core Ring System: Cyclobutane (target compound) vs. This could enhance the compound’s pharmacokinetic profile in vivo . The larger cyclobutane ring may increase steric bulk, affecting binding affinity to biological targets compared to cyclopropane analogs.
Substituent Effects: Pyridin-2-ylmethyl vs. Trifluoromethylphenyl (CF₃Ph) vs. Pyridinyl: CF₃Ph groups are highly lipophilic and electron-withdrawing, which may enhance membrane permeability but reduce solubility.
Salt Form: Dihydrochloride salts (target compound) generally exhibit higher water solubility than monohydrochloride salts (e.g., 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride), facilitating formulation for intravenous or oral administration .
Biological Activity
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- CAS Number : 1439900-21-6
The compound features a cyclobutane ring linked to a pyridine moiety, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, specifically the 5-HT receptor. This receptor is known to play a critical role in various neurological processes, including mood regulation and anxiety.
Key Mechanisms:
- Agonist Activity : The compound exhibits agonist properties at the 5-HT receptor, which can lead to anxiolytic effects and potential therapeutic benefits in mood disorders .
- Selectivity : In vitro studies suggest that it has a higher selectivity for the 5-HT receptor compared to dopaminergic D receptors, which may reduce the risk of side effects commonly associated with other serotonergic agents like Buspirone .
Biological Activities
The compound has been investigated for various biological activities, including:
- Antidepressant Effects : Preliminary studies indicate that compounds with similar structures can alleviate symptoms of depression by modulating serotonergic pathways .
- Neuroprotective Properties : Research suggests that agonists of the 5-HT receptor can provide neuroprotection in models of ischemia, indicating potential applications in stroke therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications for therapeutic use:
- Study on Agonist Activity :
- Comparative Analysis :
- Therapeutic Potential :
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting pyridin-2-ylmethyl halides with cyclobutanamine precursors under basic conditions to form the cyclobutane-pyridine linkage .
- Cyclization : Using ring-closing strategies, such as intramolecular nucleophilic substitution, to form the cyclobutane ring .
- Salt Formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt, enhancing stability and solubility . Key considerations include optimizing reaction temperature, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry to minimize byproducts .
Q. How is the molecular structure of this compound characterized?
- X-ray Crystallography : Employ SHELX or SIR97 for structure determination. SHELXL refines high-resolution data, while SIR97 integrates direct methods for phase problem resolution .
- Spectroscopic Analysis : Use -/-NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and cyclobutane ring strain effects .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns to validate the dihydrochloride form .
Q. What are the critical physicochemical properties for handling this compound?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form; limited solubility in non-polar solvents .
- Stability : Hygroscopic nature requires storage under inert conditions (-20°C, desiccated). Degrades under prolonged UV exposure, necessitating light-sensitive handling .
- pKa : The pyridine nitrogen (pKa ~4.5) and amine groups (pKa ~9–10) influence protonation states in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions to enhance efficiency .
- Solvent Effects : Compare aprotic (DMF, THF) vs. protic (ethanol) solvents to balance reaction rate and byproduct formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve cyclobutane ring formation .
- Purification : Employ column chromatography with silica gel (eluent: CHCl/MeOH gradients) or recrystallization for high-purity isolation .
Q. How to address contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorine vs. methyl groups on pyridine) on target binding using molecular docking .
- Assay Validation : Replicate studies under standardized conditions (pH, temperature) to isolate compound-specific effects from experimental variability .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., IC values) to identify outliers and propose mechanistic hypotheses .
Q. What methodologies are used to study binding affinity to neurological targets?
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with dopamine or serotonin receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding poses in receptor active sites, guided by crystallographic data .
Q. How to resolve discrepancies in crystallographic refinement outcomes?
- Cross-Validation : Compare SHELXL and SIR97 refinements; apply R metrics to assess model accuracy .
- Twinned Data Analysis : Use SHELXD to deconvolute overlapping reflections in cases of crystal twinning .
- Electron Density Maps : Inspect residual density peaks to identify misplaced atoms or solvent molecules .
Q. What challenges arise in synthesizing enantiomerically pure forms?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization steps .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
